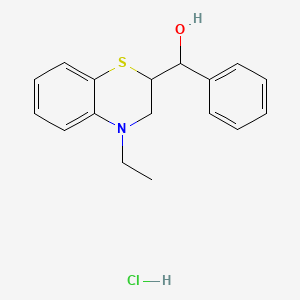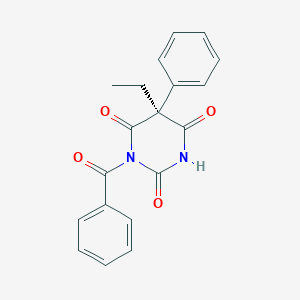
Benzobarbital, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzobarbital, (S)-: is a barbiturate derivative known for its anticonvulsant properties. It has been used primarily in the treatment of epilepsy and other seizure disorders. The compound is structurally related to phenobarbital and shares similar liver enzyme-inducing effects, which can be exploited in various clinical applications .
准备方法
Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized from phenobarbital and benzoyl chloride using an efficient catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically involves the following steps :
- In a 250 mL three-neck flask, 0.10 mol of phenobarbital and 3% DMAP (mass fraction) are added.
- 125 mL of benzene and 0.102 mol of triethylamine are introduced.
- The mixture is heated at 155-170°C for 9 hours.
Industrial Production Methods: Industrial production of benzobarbital follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
化学反应分析
Types of Reactions: Benzobarbital undergoes various chemical reactions, including:
Oxidation: Benzobarbital can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert benzobarbital into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzobarbital molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzobarbital compounds .
科学研究应用
Chemistry: Benzobarbital is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: In biological research, benzobarbital is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacokinetics and pharmacodynamics of barbiturates .
Medicine: Benzobarbital’s primary application in medicine is as an anticonvulsant. It is used to manage epilepsy and other seizure disorders. Additionally, its sedative and hypnotic properties make it useful in treating severe anxiety and insomnia .
Industry: In the pharmaceutical industry, benzobarbital is used in the development of new barbiturate-based drugs. Its enzyme-inducing properties are also exploited in drug metabolism studies .
作用机制
Benzobarbital acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. GABA is the principal inhibitory neurotransmitter in the brain, and its activation leads to an influx of chloride ions into neurons, making them hyperpolarized and less likely to fire action potentials. By enhancing the effect of GABA at the GABA_A receptors, benzobarbital increases inhibitory neurotransmission, thereby stabilizing neuronal activity and preventing seizures .
Additionally, benzobarbital may exert its effects by altering ion channel dynamics beyond the GABA_A receptor. It can decrease excitatory neurotransmission mediated by glutamate and modulate voltage-gated ion channels, including sodium and calcium channels .
相似化合物的比较
Phenobarbital: Shares similar anticonvulsant properties and liver enzyme-inducing effects.
Pentobarbital: Another barbiturate with sedative and hypnotic properties.
Secobarbital: Known for its short-acting sedative effects.
Uniqueness: Its enzyme-inducing properties are also more pronounced compared to some other barbiturates, making it valuable in clinical and research applications .
属性
CAS 编号 |
113960-28-4 |
|---|---|
分子式 |
C19H16N2O4 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
(5S)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m0/s1 |
InChI 键 |
QMOWPJIFTHVQMB-IBGZPJMESA-N |
手性 SMILES |
CC[C@@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


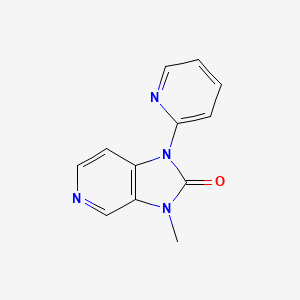
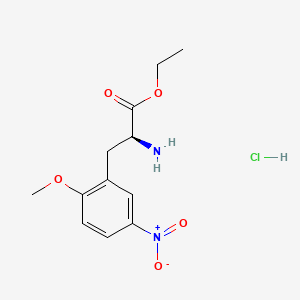
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)


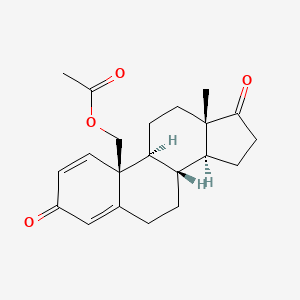

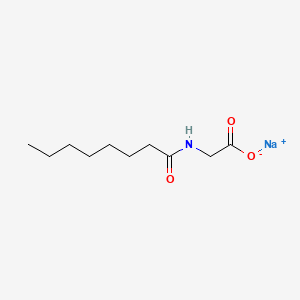
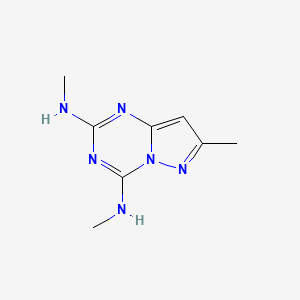
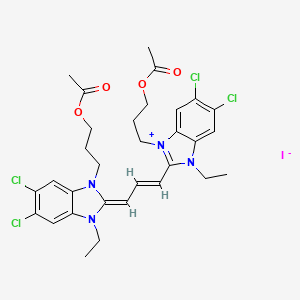
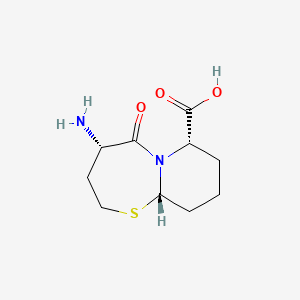
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
